2-Amino-N-quinolin-8-yl-benzenesulfonamide
Overview
Description
Mechanism of Action
Target of Action
It is known to interact with the cell cycle, specifically at the g2 phase .
Mode of Action
NUN82647 acts as an inhibitor of the cell cycle at the G2 phase . This means it prevents cells from progressing from the G2 phase to the mitotic phase, thereby halting cell division.
Result of Action
NUN82647 has been identified as a potent cytotoxic compound . Its action results in cell cycle arrest at the G2 phase and induces apoptosis . Apoptosis is a form of programmed cell death, which means that NUN82647 can cause targeted cells to self-destruct.
Preparation Methods
The preparation of CU-242 involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . This method ensures the compound is adequately dissolved for further applications. Industrial production methods for CU-242 are not extensively documented, but the preparation typically involves standard laboratory techniques for handling and dissolving chemical compounds.
Chemical Reactions Analysis
CU-242 undergoes several types of chemical reactions, including:
Oxidation: CU-242 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced species.
Substitution: CU-242 can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CU-242 has a wide range of scientific research applications:
Chemistry: In chemistry, CU-242 is used as a reagent in various synthetic reactions and as a catalyst in certain processes.
Biology: In biological research, CU-242 is studied for its ability to inhibit the cell cycle and induce apoptosis, making it a potential candidate for cancer research.
Medicine: CU-242’s ability to induce apoptosis has implications for its use in developing new therapeutic agents for cancer treatment.
Industry: In the industrial sector, CU-242 can be used in the synthesis of other chemical compounds and materials.
Comparison with Similar Compounds
CU-242 can be compared to other copper-containing coordination compounds, such as copper(II) sulfate and copper(I) cyanide. While these compounds also exhibit biological activity, CU-242 is unique in its specific ability to inhibit the cell cycle at the G2 phase and induce apoptosis. Other similar compounds include:
Copper(II) sulfate: Used in various industrial and agricultural applications.
Copper(I) cyanide: Utilized as a catalyst and in electroplating processes.
Properties
IUPAC Name |
2-amino-N-quinolin-8-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOOKXAMJQVDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360049 | |
Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16082-64-7 | |
Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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